(3-Carboxypropyl)trimethylammonium chloride

Description

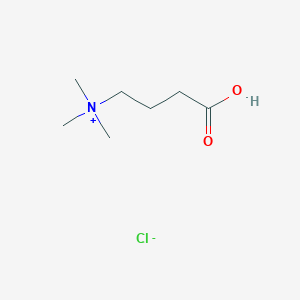

(3-Carboxypropyl)trimethylammonium chloride (CAS: 6249-56-5, molecular formula: C₇H₁₆ClNO₂) is a quaternary ammonium compound (QAC) with a carboxypropyl chain linked to a trimethylammonium group. It is classified as a cationic surfactant and ester-based QAC . This compound is water-soluble and exhibits photoactive properties when grafted onto polymers like cellulose, enabling applications in functional materials such as UV-responsive adhesives and fluorescent fibers . Notably, it is a microbial metabolite derived from L-carnitine, associated with cardiovascular risks due to its role in promoting atherosclerosis . Its synthesis involves esterification reactions, often using activating agents like N,N-carbonyldiimidazole (CDI) in homogeneous cellulose modifications .

Properties

CAS No. |

6249-56-5 |

|---|---|

Molecular Formula |

C7H16ClNO2 |

Molecular Weight |

181.66 g/mol |

IUPAC Name |

4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H |

InChI Key |

GNRKTORAJTTYIW-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCCC(=O)O.[Cl-] |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)[O-].Cl |

Pictograms |

Irritant |

Synonyms |

3-Carboxy-N,N,N-trimethyl-1-propanaminium Chloride; (3-Carboxypropyl)trimethylammonium Chloride; (3-Carboxypropyl)trimethylammonium Chloride; N-Trimethyl-γ-aminobutyric Acid Chloride; |

Origin of Product |

United States |

Preparation Methods

Quaternization of Trimethylamine with 4-Chlorobutyric Acid

The most widely reported method involves reacting trimethylamine with 4-chlorobutyric acid under controlled acidic conditions. The reaction proceeds via nucleophilic substitution, where the tertiary amine attacks the electrophilic carbon of the chlorinated precursor.

Reaction Scheme:

Key Conditions:

Yield Optimization:

Carboxylation of Trimethyl(3-chloropropyl)ammonium Chloride

An alternative route involves carboxylating trimethyl(3-chloropropyl)ammonium chloride using carbon dioxide or potassium cyanide, followed by hydrolysis.

Stepwise Process:

-

Alkylation: Trimethylamine reacts with 1-bromo-3-chloropropane to form trimethyl(3-chloropropyl)ammonium bromide.

-

Carboxylation: Introduction of CO₂ under high pressure (5–10 bar) yields the carboxylic acid derivative.

Advantages:

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance efficiency and safety. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Residence Time | 30–60 minutes | Maximizes conversion |

| Temperature | 50°C ± 2°C | Prevents side reactions |

| Pressure | Ambient | Reduces energy costs |

| Catalyst | None required | Simplified purification |

Outcome:

Crystallization and Drying

Post-synthesis, the compound is purified via fractional crystallization:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/Water (3:1) | 98.5 | 85 |

| Acetone/Water (2:1) | 97.2 | 78 |

Final drying under vacuum (40°C, 24 hours) ensures moisture content <0.5%.

Analytical Validation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (D₂O): δ 3.15 (s, 9H, N⁺(CH₃)₃), 2.45 (t, 2H, CH₂COO⁻), 1.85 (m, 2H, CH₂), 1.45 (m, 2H, CH₂).

-

¹³C NMR: δ 175.2 (COOH), 65.4 (N⁺C), 52.7 (CH₂), 30.1 (CH₂), 22.3 (CH₂).

Infrared Spectroscopy (IR):

Chromatographic Purity Assessment

HPLC Conditions:

-

Column: C18, 5 µm, 250 × 4.6 mm

-

Mobile Phase: 0.1% TFA in water/acetonitrile (90:10)

Impurity Profile:

-

Residual trimethylamine: <0.1%

-

4-Chlorobutyric acid: <0.05%

Challenges and Mitigation Strategies

Byproduct Formation

Primary Byproduct: Trimethylamine hydrochloride due to incomplete reaction.

Solution:

Thermal Degradation

Risk: Decomposition above 80°C, releasing trimethylamine and CO₂.

Prevention:

-

Strict temperature control via jacketed reactors.

-

Rapid cooling post-reaction.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(3-Carboxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trimethylamine N-oxide (TMAO).

Reduction: It can be reduced to form gamma-butyrobetaine.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products Formed

Oxidation: Trimethylamine N-oxide (TMAO).

Reduction: Gamma-butyrobetaine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biotechnology

Protein Solubility and Stability

In biotechnology, (3-Carboxypropyl)trimethylammonium chloride acts as a zwitterionic surfactant. Its unique structure enhances the solubility and stability of proteins during purification processes, which is essential for the development of biopharmaceuticals. This property is particularly beneficial in large-scale protein production where maintaining protein integrity is crucial .

Case Study: Protein Purification

A study demonstrated that the addition of this compound improved the yield of recombinant proteins during purification by minimizing aggregation and denaturation. This finding underscores its importance in biopharmaceutical manufacturing .

Drug Delivery Systems

Complex Formation with Therapeutics

The compound's ability to form stable complexes with various drugs enhances the bioavailability of therapeutic agents. This property is exploited in designing effective drug delivery systems that ensure consistent release profiles and targeted delivery .

Case Study: Enhanced Bioavailability

Research has shown that incorporating this compound into drug formulations significantly increased the absorption rates of certain hydrophilic drugs in vitro. This improvement suggests potential for clinical applications in enhancing therapeutic efficacy .

Cosmetic Formulations

Conditioning Agent in Personal Care Products

In the cosmetic industry, this compound serves as a conditioning agent, providing moisture and improving the texture of creams and lotions. Its cationic nature allows it to interact effectively with negatively charged surfaces, such as hair and skin, making it a popular ingredient in hair conditioners and moisturizers .

Market Impact

The inclusion of this compound in personal care products has been linked to improved consumer satisfaction due to its effectiveness in enhancing product performance, thereby driving demand within the beauty industry .

Water Treatment

Flocculant Properties

This compound can function as a flocculant, aiding in the removal of impurities from water. This application supports environmental sustainability efforts by improving water quality in industrial processes .

Case Study: Industrial Applications

In industrial settings, its use as a flocculant has led to significant reductions in suspended solids during wastewater treatment processes, highlighting its efficacy and potential for large-scale environmental applications .

Research and Development

Material Synthesis

In research settings, this compound is frequently employed for synthesizing new materials, particularly ionic liquids. Its properties facilitate the exploration of novel applications across various scientific disciplines .

Case Study: Ionic Liquids Research

Recent studies have utilized this compound in the development of ionic liquids with tailored properties for specific applications, such as catalysis and electrochemistry. The versatility of this compound makes it an invaluable tool for researchers exploring innovative solutions .

Summary Table of Applications

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Biotechnology | Enhances protein solubility and stability | Improved yields in recombinant protein purification |

| Drug Delivery Systems | Increases bioavailability of drugs | Enhanced absorption rates for hydrophilic drugs |

| Cosmetic Formulations | Acts as a conditioning agent | Improved texture and moisture retention in products |

| Water Treatment | Functions as a flocculant | Significant reduction in suspended solids |

| Research and Development | Aids in synthesizing new materials | Development of tailored ionic liquids |

Mechanism of Action

The mechanism of action of (3-Carboxypropyl)trimethylammonium chloride involves its conversion to trimethylamine N-oxide (TMAO) by gut microbiota. TMAO is implicated in the development of arteriosclerosis and long-term cardiovascular diseases. The molecular targets and pathways involved include the modulation of lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

Carboxypropyl vs. Hydroxypropyl Substituents

- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CAS: 461-05-2): Contains a chlorine and hydroxyl group on the propyl chain, enhancing reactivity in hydrolysis and crosslinking applications. Its separation from similar compounds via capillary electrophoresis (CE) in Cu²⁺-formic acid buffers highlights its distinct electrochemical behavior .

- (2,3-Dihydroxypropyl)trimethylammonium chloride : A hydrolysis product of epoxypropyl QACs, with two hydroxyl groups increasing hydrophilicity but reducing thermal stability compared to carboxypropyl analogs .

- (3-Carboxypropyl)trimethylammonium chloride : The carboxylate group confers pH-responsive behavior and compatibility with polyelectrolyte systems, unlike halogenated or hydroxylated analogs .

Chain Length and Charge Distribution

- [2-(Acryloyloxy)ethyl]trimethylammonium chloride (PMEATCL): A shorter-chain QAC with an acryloyloxy group, enabling radical polymerization for antibacterial polymers. PMEATCL-based homopolymers exhibit higher monomer conversion rates (~98%) compared to carboxypropyl analogs (44% conversion in 24 hours) due to steric hindrance from the carboxypropyl chain .

- Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (DMOTPAC): A long-chain QAC with a silane group, enhancing surface adhesion and antimicrobial efficacy (~98.5% inhibition against S. aureus) .

Solubility and Material Compatibility

- Water Solubility : Carboxypropyl QACs exhibit superior solubility in polar solvents compared to halogenated analogs like (3-chloro-2-hydroxypropyl)trimethylammonium chloride, which require organic solvents for processing .

- Cellulose Functionalization : Carboxypropyl QACs form stable esters with cellulose via CDI-mediated reactions, enabling water-soluble photoactive derivatives. In contrast, hydroxypropyl QACs require harsher conditions for cellulose grafting .

Metabolic and Toxicological Profiles

- This compound : Linked to atherosclerosis via gut microbiota metabolism of dietary L-carnitine. Classified as a Category 3 irritant (Xi) with moderate aquatic toxicity (WGK 3) .

- Dehydrocarnitine hydrochloride (CAS: 94291-69-7): Structurally similar but contains a ketone group, altering metabolic pathways and toxicity profiles .

Key Research Findings

Antibacterial Specificity : Carboxypropyl QACs show reduced efficacy against Gram-positive bacteria (e.g., S. aureus) compared to silane- or acryloyloxy-substituted QACs, likely due to steric hindrance limiting membrane disruption .

Photoactivity: When grafted onto cellulose, carboxypropyl QACs enable UV-induced crosslinking via coumarin moieties, a feature absent in non-photoactive analogs like CMA .

Analytical Challenges : Carboxypropyl QACs require specialized CE or LC-MS methods for detection, unlike halogenated analogs that can be resolved with Cu²⁺ buffers .

Biological Activity

(3-Carboxypropyl)trimethylammonium chloride (CPA) is a quaternary ammonium compound that has garnered attention due to its biological activity, particularly in relation to its metabolic pathways and potential health implications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 181.66 g/mol

- CAS Number : 6249-56-5

- Melting Point : 220°C (decomposes)

Metabolic Pathways

This compound is primarily produced as an intermediary metabolite by gut microbiota that metabolize carnitine found in red meat. This process leads to the formation of trimethylamine-N-oxide (TMAO), which has been implicated in cardiovascular diseases, particularly arteriosclerosis and long-term cardiovascular mortality .

Implications in Health

Research has indicated that elevated levels of TMAO are associated with increased risk of cardiovascular events. The conversion of dietary carnitine to TMAO via gut bacteria highlights the significant role of microbiota in influencing host metabolism and disease risk .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of CPA. As a quaternary ammonium compound, it exhibits bactericidal activity against various pathogens:

- In Vitro Studies : CPA demonstrated significant bactericidal effects against Escherichia coli and Staphylococcus aureus. In one study, CPA completely killed E. coli within 30 minutes at certain concentrations .

- Mechanism of Action : The bactericidal activity is attributed to the disruption of bacterial cell membranes, leading to cell lysis. The positively charged ammonium groups interact with negatively charged components of bacterial membranes, facilitating this disruption .

Case Studies and Research Findings

- Case Study on Cardiovascular Risk :

-

Antimicrobial Efficacy :

- Research indicated that CPA derivatives exhibited enhanced antimicrobial properties compared to their parent compounds. For instance, modified chitin structures containing CPA showed improved efficacy against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from CPA derivatives .

- Cellular Uptake Studies :

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-carboxypropyl)trimethylammonium chloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions involving trimethylamine and halogenated precursors. For example, reacting trimethylamine hydrochloride with epichlorohydrin in anhydrous solvents like chloroform under nitrogen yields crystalline products . Key variables include temperature (e.g., 35°C optimal for minimizing by-products like dichloropropyl derivatives) and solvent polarity, which affects crystallization efficiency. Purification involves washing with chloroform and ether to remove unreacted reagents .

- Data Note : Yields range from 80–97% depending on stoichiometric ratios and reaction time .

Q. How is this compound characterized structurally and functionally in academic research?

- Analytical Techniques :

- NMR/IR Spectroscopy : Confirm quaternary ammonium structure via characteristic peaks (e.g., δ ~3.3 ppm for N⁺(CH₃)₃ in ¹H NMR; C=O stretch at ~1700 cm⁻¹ in IR) .

- Elemental Analysis : Validate chloride content and molecular formula (C₇H₁₆ClNO₂) .

- Thermal Analysis : Melting point (~210°C with decomposition) and hygroscopicity assessments ensure stability .

Q. What are the primary applications of this compound in model biological or chemical systems?

- Model Systems :

- Surface Modification : As a cationic surfactant, it modifies cellulose derivatives for photoactive materials (e.g., coupling with chromenyl groups for UV-responsive polymers) .

- Ion Exchange : Used in resins like poly(4-vinylbenzyl)trimethylammonium chloride for heavy metal ion removal (e.g., vanadium, molybdenum) .

Advanced Research Questions

Q. How do structural analogs of this compound differ in reactivity, and what experimental design principles apply to optimizing their performance?

- Comparative Analysis :

- Design Principles :

- Functional Group Selection : Carboxypropyl groups enhance solubility in polar solvents, while acrylamide derivatives enable crosslinking .

- By-Product Mitigation : Use anhydrous conditions and excess epichlorohydrin to suppress N-(2-chloro-3-hydroxypropyl) isomer formation .

Q. What contradictions exist in reported data on the compound’s biological activity, and how can they be resolved methodologically?

- Contradictions : Discrepancies in cytotoxicity reports (e.g., some studies note low toxicity (LD₅₀ >3400 mg/kg), while others highlight irritancy (H351: suspected carcinogen)) .

- Resolution Strategies :

- Purity Control : By-products like dichloropropyl derivatives (from incomplete synthesis) may contribute to toxicity; rigorous HPLC or GC-MS analysis is essential .

- Cell Line Specificity : Test across multiple models (e.g., mammalian vs. bacterial) to clarify context-dependent effects .

Q. How does the compound’s ionic nature influence its interaction with biomacromolecules, and what techniques validate these interactions?

- Mechanistic Insights :

- Electrostatic Binding : Cationic quaternary ammonium groups bind negatively charged DNA or proteins, altering conformation.

- Validation Methods :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

- Zeta Potential Measurements : Track surface charge changes in lipid bilayers or nanoparticles .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing high-purity this compound?

- Stepwise Guidance :

Anhydrous Conditions : Use nitrogen atmosphere and dried solvents to prevent hydrolysis .

Stoichiometric Precision : Maintain 1:1.03 molar ratio of trimethylamine hydrochloride to epichlorohydrin for maximal conversion .

Crystallization : Cool reaction mixture to 0–5°C post-reaction to precipitate pure product .

Q. How can researchers address challenges in quantifying trace impurities during quality control?

- Advanced Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.